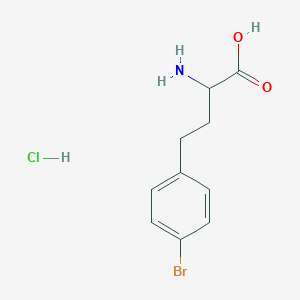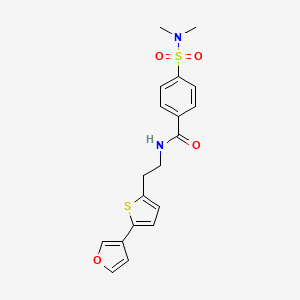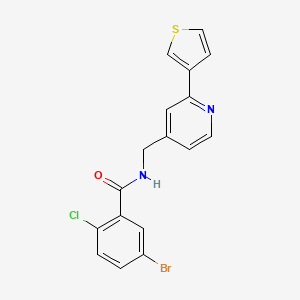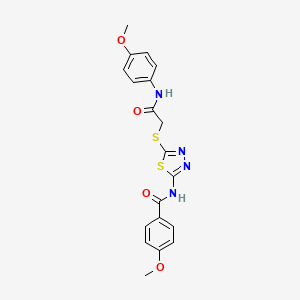
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes including Friedel-Crafts acylation, α-bromination, amination, and Suzuki cross-coupling reactions, highlighting the complexity and versatility in synthesizing aromatic compounds with specific functional groups (Zeng Zhi-ming, 2003); (Jyotirmoy Maity et al., 2015).
Molecular Structure Analysis
Investigations into similar compounds' molecular structures through spectroscopic and structural analyses reveal the importance of conformational stability, electronic distribution, and non-covalent interactions in determining molecular properties (K. Vanasundari et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse, including Reformatsky-type reactions, halogenation, and nitration, leading to various derivatives with potential biological and pharmacological activities. The ability to undergo specific chemical transformations is crucial for synthesizing targeted molecules with desired functional properties (P. Coe et al., 1997).
Physical Properties Analysis
The physical properties of compounds like "2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride" can be characterized by their solubility, melting point, and crystalline structure, which are essential for their application in material science and chemical synthesis. The crystallography studies provide insights into the molecular packing and intermolecular interactions within the solid state (V. S. Fundamenskii et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are pivotal in understanding the compound's behavior in various chemical environments. Studies on similar compounds reveal the significance of electronic structure, hydrogen bonding, and charge distribution in determining their chemical behavior and potential applications in designing new materials and pharmaceuticals (T. Romero et al., 2008).
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A derivative of 2-Amino-4-(4-bromophenyl)butanoic acid demonstrated notable antimicrobial and antifungal activities. It was effective against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering and Pharmaceutical Applications
- 2-Amino-4-(4-bromophenyl)butanoic acid, as part of baclofen, was used to study its crystal structure and thermal properties. This research is valuable for understanding the pharmaceutical formulation of drugs (Báthori & Kilinkissa, 2015).
Synthesis of Novel Compounds
- This compound was used as a starting material to synthesize a variety of heterocyclic compounds, which have potential antibacterial activities. This highlights its utility in creating new pharmacological agents (El-Hashash et al., 2015).
Agricultural Applications
- It was utilized in the synthesis of Glufosinate, an important agricultural herbicide. This demonstrates its role in the production of agrichemicals (Sakakura, Huang & Tanaka, 1991).
Synthesis of Aminobutyric Acids
- In the synthesis of 3,4-disubstituted aminobutyric acids, 2-Amino-4-(4-bromophenyl)butanoic acid is crucial. These compounds are of interest due to their pharmacological activities (Vasil'eva et al., 2016).
Synthesis of Fluorescent Amino Acids
- Research shows its role in the synthesis of fluorescent amino acids, which have potential applications in biochemical and medical research (Maity, Honcharenko & Strömberg, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYZTPCSCJSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)
![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
